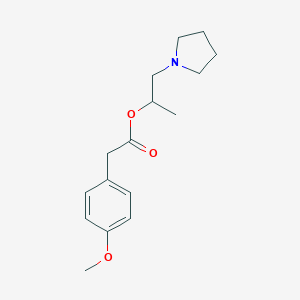
1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 3-fluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 3-fluorobenzoate, also known as DMFP, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. DMFP is a derivative of benzoic acid and has a molecular formula of C17H23NO2F.
Mécanisme D'action
The mechanism of action of 1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 3-fluorobenzoate is not fully understood, but it is believed to interact with biological targets through non-covalent interactions such as hydrogen bonding, van der Waals forces, and pi-pi stacking. This compound has been shown to bind to proteins such as bovine serum albumin and human serum albumin, indicating its potential as a protein ligand. This compound has also been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the regulation of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can induce cell death in cancer cells through the activation of apoptosis pathways. This compound has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest. In vivo studies have shown that this compound can reduce inflammation and oxidative stress in animal models of disease. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 3-fluorobenzoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound is also relatively non-toxic and can be used at low concentrations in experiments. However, this compound has some limitations for lab experiments. It has a low solubility in water, which can limit its use in aqueous environments. This compound is also a relatively new compound, and its properties and potential applications are still being explored.
Orientations Futures
There are several future directions for the study of 1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 3-fluorobenzoate. One potential direction is the development of this compound-based compounds with improved properties for drug discovery and material science. Another direction is the exploration of this compound's potential as a protein ligand for the development of new therapeutic agents. The use of this compound as a derivatizing agent for the detection of various compounds in analytical chemistry is also an area of future research. Finally, the study of this compound's potential as a neuroprotective agent for the treatment of neurodegenerative diseases is an important area of future research.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound can be synthesized through a multistep process starting from 3-fluorobenzoic acid. This compound has been studied for its potential applications in drug discovery, material science, and analytical chemistry. The mechanism of action of this compound is not fully understood, but it is believed to interact with biological targets through non-covalent interactions. This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. This compound has several advantages for lab experiments, but it also has some limitations. Finally, there are several future directions for the study of this compound, including the development of this compound-based compounds with improved properties and the exploration of this compound's potential as a protein ligand and neuroprotective agent.
Méthodes De Synthèse
1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 3-fluorobenzoate can be synthesized through a multistep process starting from 3-fluorobenzoic acid. The first step involves the conversion of 3-fluorobenzoic acid to 3-fluorobenzoyl chloride using thionyl chloride. The resulting compound is then reacted with 1-(2,6-dimethylpiperidin-1-yl)propan-2-ol in the presence of a base such as triethylamine to obtain this compound. The purity of the compound can be improved through recrystallization or column chromatography.
Applications De Recherche Scientifique
1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 3-fluorobenzoate has been studied for its potential applications in various fields such as drug discovery, material science, and analytical chemistry. In drug discovery, this compound has been explored as a potential lead compound for the development of new drugs due to its ability to interact with biological targets. This compound has also been used as a building block for the synthesis of other compounds with potential therapeutic applications. In material science, this compound has been used as a ligand for the preparation of metal-organic frameworks (MOFs) with tunable properties. In analytical chemistry, this compound has been used as a derivatizing agent for the detection of various compounds such as amino acids, peptides, and steroids.
Propriétés
Formule moléculaire |
C17H24FNO2 |
|---|---|
Poids moléculaire |
293.4 g/mol |
Nom IUPAC |
1-(2,6-dimethylpiperidin-1-yl)propan-2-yl 3-fluorobenzoate |
InChI |
InChI=1S/C17H24FNO2/c1-12-6-4-7-13(2)19(12)11-14(3)21-17(20)15-8-5-9-16(18)10-15/h5,8-10,12-14H,4,6-7,11H2,1-3H3 |
Clé InChI |
UBNHRPVZGCZIMM-UHFFFAOYSA-N |
SMILES |
CC1CCCC(N1CC(C)OC(=O)C2=CC(=CC=C2)F)C |
SMILES canonique |
CC1CCCC(N1CC(C)OC(=O)C2=CC(=CC=C2)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3-[{3-[benzyl(methyl)amino]propyl}(methyl)amino]propyl}-2-bromobenzamide](/img/structure/B294844.png)

![1-[Benzyl(methyl)amino]propan-2-yl (2,4-dichlorophenoxy)acetate](/img/structure/B294846.png)
![2-(2,4-dichlorophenoxy)-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B294847.png)
![2-(4-fluorophenoxy)-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B294848.png)
![N-[2-(diethylamino)ethyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B294849.png)
![1-[Benzyl(methyl)amino]propan-2-yl (4-chlorophenoxy)acetate](/img/structure/B294850.png)

![2-phenoxy-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B294854.png)
![2,2-diphenyl-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B294858.png)


![3,4,5-trimethoxy-N-[2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B294866.png)

